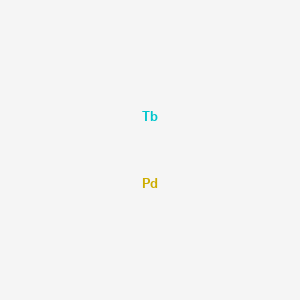
Palladium--terbium (1/1)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Palladium–terbium (1/1) is a compound formed by the combination of palladium and terbium in a 1:1 ratio Palladium is a transition metal known for its catalytic properties, while terbium is a rare earth element with unique magnetic and luminescent properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of palladium–terbium (1/1) can be achieved through various methods, including co-precipitation, sol-gel processes, and solid-state reactions. One common method involves the reduction of palladium and terbium salts in the presence of a reducing agent such as hydrogen or sodium borohydride. The reaction is typically carried out under controlled temperature and pH conditions to ensure the formation of the desired compound.
Industrial Production Methods: On an industrial scale, the production of palladium–terbium (1/1) may involve the use of high-temperature furnaces and advanced chemical reactors. The process often includes the purification of raw materials, precise control of reaction parameters, and the use of specialized equipment to handle the reactive intermediates and final product.
Analyse Chemischer Reaktionen
Types of Reactions: Palladium–terbium (1/1) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state species.
Reduction: It can be reduced to its elemental forms or lower oxidation state compounds.
Substitution: Palladium–terbium (1/1) can participate in substitution reactions where one or more ligands are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and nitric acid.
Reduction: Reducing agents such as hydrogen gas, sodium borohydride, and hydrazine are often used.
Substitution: Ligands such as phosphines, amines, and halides can be used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield palladium(II) and terbium(III) oxides, while reduction can produce elemental palladium and terbium.
Wissenschaftliche Forschungsanwendungen
Palladium–terbium (1/1) has a wide range of applications in scientific research, including:
Wirkmechanismus
The mechanism by which palladium–terbium (1/1) exerts its effects depends on its specific application. In catalysis, palladium acts as the active site for various chemical transformations, while terbium can enhance the compound’s stability and reactivity. In biological applications, the compound’s nanoparticles can interact with cellular components, leading to targeted drug delivery or imaging. The molecular targets and pathways involved vary based on the specific use case and the nature of the compound’s interaction with other molecules .
Vergleich Mit ähnlichen Verbindungen
Palladium–terbium (1/1) can be compared with other similar compounds, such as:
Platinum–terbium (1/1): Similar in catalytic properties but with different reactivity and stability profiles.
Palladium–rhodium (1/1): Both are used in catalysis, but palladium–rhodium has distinct electronic and catalytic properties.
Palladium–platinum (1/1): Both are platinum group metals with similar applications in catalysis and materials science, but palladium–platinum compounds may offer different selectivity and efficiency .
Eigenschaften
CAS-Nummer |
12037-93-3 |
|---|---|
Molekularformel |
PdTb |
Molekulargewicht |
265.35 g/mol |
IUPAC-Name |
palladium;terbium |
InChI |
InChI=1S/Pd.Tb |
InChI-Schlüssel |
CXHQOLRXLBCROC-UHFFFAOYSA-N |
Kanonische SMILES |
[Pd].[Tb] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















